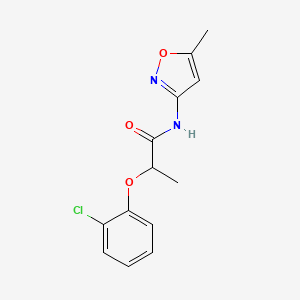
2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide
説明
2-(Methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide, also known as MMPC, is a chemical compound that has been studied for its potential use in various scientific research applications. MMPC belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit a range of biological and pharmacological activities.
作用機序
The mechanism of action of 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide also inhibits the phosphorylation of various proteins involved in cell signaling pathways, including Akt and ERK.
Biochemical and Physiological Effects:
2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the major advantages of using 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to exhibit significant cytotoxicity against cancer cells at concentrations that are not toxic to normal cells. However, one of the limitations of using 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide. One area of interest is the development of novel formulations of 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide and its potential therapeutic applications in various diseases.
科学的研究の応用
2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential use in various scientific research applications, including its antitumor, antifungal, and antimicrobial activities. Studies have shown that 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(methoxyacetyl)-N-(3-methoxyphenyl)hydrazinecarbothioamide also exhibits antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-[(2-methoxyacetyl)amino]-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-16-7-10(15)13-14-11(18)12-8-4-3-5-9(6-8)17-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKFKRNPIYBCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4733403.png)
![methyl 3-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B4733408.png)

![5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide](/img/structure/B4733414.png)
![methyl 5-benzyl-2-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4733420.png)
![{5-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4733428.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4733435.png)
![N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4733447.png)

![3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4733457.png)
![3-chloro-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4733471.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733477.png)